molecular formula C15H20O2 B14269437 3-[4-(Hexyloxy)phenyl]prop-2-enal CAS No. 149365-08-2

3-[4-(Hexyloxy)phenyl]prop-2-enal

Cat. No.: B14269437
CAS No.: 149365-08-2
M. Wt: 232.32 g/mol
InChI Key: AQJRSZNGHXWFIB-UHFFFAOYSA-N
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Description

3-[4-(Hexyloxy)phenyl]prop-2-enal is an organic compound that belongs to the class of cinnamaldehydes It is characterized by a phenyl group substituted with a hexyloxy group at the para position and an aldehyde group at the end of a three-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Hexyloxy)phenyl]prop-2-enal typically involves the following steps:

    Starting Material: The synthesis begins with 4-(Hexyloxy)benzaldehyde.

    Aldol Condensation: The 4-(Hexyloxy)benzaldehyde undergoes an aldol condensation with acetaldehyde in the presence of a base such as sodium hydroxide. This reaction forms the desired product, this compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Hexyloxy)phenyl]prop-2-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 3-[4-(Hexyloxy)phenyl]prop-2-enoic acid.

    Reduction: 3-[4-(Hexyloxy)phenyl]propan-1-ol.

    Substitution: 3-[4-(Hexyloxy)-2-nitrophenyl]prop-2-enal (nitration product).

Scientific Research Applications

3-[4-(Hexyloxy)phenyl]prop-2-enal has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the formulation of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 3-[4-(Hexyloxy)phenyl]prop-2-enal involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways: It may modulate signaling pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylprop-2-enal: Lacks the hexyloxy group, making it less hydrophobic.

    3-(4-Hydroxyphenyl)prop-2-enal: Contains a hydroxyl group instead of a hexyloxy group, affecting its solubility and reactivity.

Uniqueness

3-[4-(Hexyloxy)phenyl]prop-2-enal is unique due to the presence of the hexyloxy group, which enhances its hydrophobicity and may influence its biological activity and industrial applications.

Properties

CAS No.

149365-08-2

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

3-(4-hexoxyphenyl)prop-2-enal

InChI

InChI=1S/C15H20O2/c1-2-3-4-5-13-17-15-10-8-14(9-11-15)7-6-12-16/h6-12H,2-5,13H2,1H3

InChI Key

AQJRSZNGHXWFIB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C=CC=O

Origin of Product

United States

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